Cas no 2743-00-2 (Benzenamine, 4-methoxy-N-(1-phenylethylidene)-)

Benzenamine, 4-methoxy-N-(1-phenylethylidene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-methoxy-N-(1-phenylethylidene)-
- N-(4-methoxyphenyl)-1-phenylethanimine
- MFCD01903003
- AKOS005447372
- STK374980
- WATIYJMFKFSKGZ-FOWTUZBSSA-N
- DTXSID20397040
- N-(4-methoxyphenyl)-1-phenylethan-1-imine
- 4-methoxy-N-[(1E)-1-phenylethylidene]aniline
- SCHEMBL3179816
- 2743-00-2
- N-(4-methoxy-phenyl)-(1-phenylethylidene)amine
- HS-4230
- 4-methoxy-N-[(E)-1-phenylethylidene]aniline
- WATIYJMFKFSKGZ-UHFFFAOYSA-N
- 4-Methoxy-N-(1-phenylethylidene)benzenamine
- 4-Methoxy-N-(1-phenylethylidene)aniline
- SCHEMBL15136973
- (e)-4-methoxy-N-(1-phenylethylidene)aniline
- SCHEMBL12629405
- N-(alphamethyl-benzylidene)-p-anisidine
-
- Inchi: InChI=1S/C15H15NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-11H,1-2H3
- InChI Key: WATIYJMFKFSKGZ-UHFFFAOYSA-N
- SMILES: CC(=NC1=CC=C(C=C1)OC)C2=CC=CC=C2
Computed Properties
- Exact Mass: 225.11545
- Monoisotopic Mass: 225.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- Melting Point: 85 °C
- PSA: 21.59
Benzenamine, 4-methoxy-N-(1-phenylethylidene)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:2-8°C
Benzenamine, 4-methoxy-N-(1-phenylethylidene)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 902837-250MG |
4-Methoxy-N-(1-phenylethylidene)benzenamine |
2743-00-2 | 250MG |
¥871.94 | 2022-02-24 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506319-250mg |
4-Methoxy-N-(1-phenylethylidene)benzenamine, |
2743-00-2 | 250mg |
¥647.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506319-250 mg |
4-Methoxy-N-(1-phenylethylidene)benzenamine, |
2743-00-2 | 250MG |
¥647.00 | 2023-07-11 |
Benzenamine, 4-methoxy-N-(1-phenylethylidene)- Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on Benzenamine, 4-methoxy-N-(1-phenylethylidene)-
Benzenamine, 4-methoxy-N-(1-phenylethylidene)- (CAS No. 2743-00-2): A Comprehensive Overview in Modern Chemical Research
Benzenamine, 4-methoxy-N-(1-phenylethylidene)-, identified by its CAS number 2743-00-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate structure and versatile reactivity, has garnered considerable attention due to its potential applications in drug development and material science. The compound's unique framework, featuring a benzene ring substituted with an amine group at the 4-position and a methoxy group, combined with an N-(1-phenylethylidene) moiety, makes it a subject of extensive study in synthetic chemistry.
The chemical structure of Benzenamine, 4-methoxy-N-(1-phenylethylidene)- (CAS No. 2743-00-2) can be described as a fusion of aromatic and alkenyl functionalities. The presence of the benzene ring provides a stable aromatic core, while the amine and methoxy groups introduce polar characteristics that enhance its solubility and reactivity. The N-(1-phenylethylidene) substituent adds an additional layer of complexity, enabling various chemical transformations that are pivotal in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on the applications of this compound in pharmaceuticals. Its structural motifs are reminiscent of several bioactive molecules, suggesting that it could serve as a valuable scaffold for drug design. For instance, the amine group can participate in hydrogen bonding interactions with biological targets, while the methoxy group can influence metabolic stability and pharmacokinetic properties. These features make it an attractive candidate for developing novel therapeutic agents.
One of the most compelling aspects of Benzenamine, 4-methoxy-N-(1-phenylethylidene)- (CAS No. 2743-00-2) is its role in the synthesis of heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and interact with biological systems effectively. Researchers have leveraged the reactivity of this compound to construct complex heterocyclic frameworks, which are essential for creating drugs with specific biological activities. The methoxy group, in particular, has been found to be a crucial element in facilitating cyclization reactions that yield valuable heterocycles.
The compound's potential extends beyond pharmaceuticals into the realm of materials science. Its aromatic nature and ability to form stable complexes with metals have made it a candidate for use in organic electronics and catalysis. In recent studies, researchers have explored its utility as a ligand in transition metal catalysis, where it aids in facilitating various organic transformations. This application is particularly noteworthy as it highlights the compound's versatility beyond traditional organic synthesis.
The synthesis of Benzenamine, 4-methoxy-N-(1-phenylethylidene)- (CAS No. 2743-00-2) presents both challenges and opportunities for synthetic chemists. While the molecule's structure suggests several synthetic pathways, achieving high yields and purity requires meticulous optimization of reaction conditions. Recent advancements in catalytic methods have provided new avenues for its synthesis, enabling more efficient and environmentally friendly approaches. These developments are crucial for scaling up production and making the compound more accessible for industrial applications.
In conclusion, Benzenamine, 4-methoxy-N-(1-phenylethylidene)- (CAS No. 2743-00-2) represents a fascinating compound with broad implications in chemical research. Its unique structure and reactivity make it a valuable tool for pharmaceutical development, heterocycle synthesis, and materials science. As research continues to uncover new applications for this molecule, its significance is likely to grow further, solidifying its place as a cornerstone in modern chemical innovation.
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